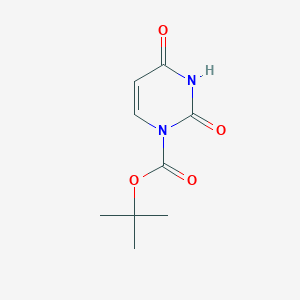

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate is a chemical compound with the molecular formula C9H12N2O4 . It has a molecular weight of 212.2 g/mol . This compound is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a tert-butyl group at one position and a carboxylate group at another .Physical And Chemical Properties Analysis

Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate is a white powder . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

1. Chemical Properties and Molecular Packing

- Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate demonstrates significant chemical properties in crystal structures. X-ray studies have shown that it can occur in different forms, such as the 4-enol form, with specific molecular packing driven by strong hydrogen bonds, leading to infinite chains in the crystal structure (Didierjean et al., 2004).

2. Synthesis of Enantiopure Derivatives

- This compound has been used in the synthesis of enantiopure derivatives such as 4-hydroxypipecolate and 4-hydroxylysine derivatives. It acts as a precursor in these syntheses, demonstrating its versatility in organic chemistry (Marin et al., 2004).

3. Role in Chemical Transformations

- It is instrumental in various chemical transformations. For instance, its reaction with maleic anhydride forms specific hexahydro-isoquinoline carboxylates, which are useful in organic synthesis (Moskalenko & Boev, 2014).

4. Applications in Medicinal Chemistry

- The tert-butyl derivative has shown importance in medicinal chemistry, particularly in the synthesis of small molecule anticancer drugs. It serves as a vital intermediate in these syntheses, indicating its potential in drug development (Zhang et al., 2018).

5. Use in Organic Syntheses and Medicinal Chemistry

- Its derivatives are utilized in various organic syntheses and have implications in medicinal chemistry, such as in the synthesis of specific amino acid derivatives (Baldwin et al., 1996).

6. Role in the Synthesis of Biologically Active Compounds

- Tert-butyl derivatives, including this compound, have been used as intermediates in the synthesis of biologically active compounds like crizotinib, highlighting its relevance in pharmaceutical research (Kong et al., 2016).

7. Importance in Stereochemistry

- The compound plays a role in stereochemistry, as seen in the synthesis of certain tert-butyl derivatives where it contributes to the control of stereochemical outcomes (Studer et al., 1995).

Mecanismo De Acción

Target of Action

The primary targets of Tert-butyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .

Biochemical Pathways

The compound’s unique structure suggests that it may interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Its molecular structure suggests that it may have certain pharmacokinetic properties that impact its bioavailability .

Result of Action

It is known that the compound can cause changes in cellular processes .

Propiedades

IUPAC Name |

tert-butyl 2,4-dioxopyrimidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-9(2,3)15-8(14)11-5-4-6(12)10-7(11)13/h4-5H,1-3H3,(H,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWSXLGWFYNTFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2376666.png)

![3-((1-(Benzo[b]thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2376676.png)

![1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B2376677.png)

![Methyl (E)-4-[(3R,4R)-3-(1-methylimidazol-4-yl)-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2376681.png)

![4,4,4-trifluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butanamide](/img/structure/B2376688.png)

![8-(Azepan-1-yl)-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2376689.png)